molecular formula C17H13FN2O2S B1322245 {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid CAS No. 931357-85-6

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid

Cat. No.: B1322245
CAS No.: 931357-85-6
M. Wt: 328.4 g/mol
InChI Key: XBNOFYLEZDIRLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid typically involves the reaction of 2-fluorobenzyl bromide with quinoxaline-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(2-Chlorobenzyl)quinoxalin-2-yl]thio}-acetic acid
  • {[3-(2-Bromobenzyl)quinoxalin-2-yl]thio}-acetic acid
  • {[3-(2-Methylbenzyl)quinoxalin-2-yl]thio}-acetic acid

Uniqueness

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNOFYLEZDIRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327360
Record name 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

931357-85-6
Record name 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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